molecular formula C19H14ClN3O4 B11387738 Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11387738
M. Wt: 383.8 g/mol
InChI Key: PIZFCQUWHOLAKI-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyridazinone core linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, which is then coupled with a benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler derivative.

Scientific Research Applications

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
  • Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
  • Methyl 2-({[1-(3-bromophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety and a pyridazinone core. Its chemical formula is C19H16ClN3O3C_{19}H_{16}ClN_{3}O_{3}, indicating the presence of chlorine and nitrogen atoms which are often associated with biological activity.

Research indicates that compounds with similar structures may interact with various biological pathways:

  • CB2 Receptor Modulation : Compounds related to the 4-oxo-1,4-dihydropyridine scaffold have shown high affinity for the CB2 cannabinoid receptor, which is implicated in anti-inflammatory and analgesic effects. For instance, derivatives of this class have been reported to exhibit selective agonistic activity at the CB2 receptor while having lower affinity for the CB1 receptor, suggesting potential therapeutic applications in pain management and inflammation control .
  • Antitumor Activity : Some studies have highlighted the cytotoxic effects of related compounds against cancer cell lines. For example, certain derivatives demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, indicating potential as anticancer agents .

Biological Activity Overview

Biological Activity Effect/Outcome Reference
CB2 Receptor AgonismAnti-inflammatory effects
CytotoxicityInhibition of cancer cell proliferation
Enzyme InhibitionPotential for treating metabolic disorders

Case Studies

  • Anti-inflammatory Potential : A study investigated the anti-inflammatory properties of 4-oxo-1,4-dihydropyridine derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vitro, supporting their use in therapeutic contexts for inflammatory diseases .
  • Anticancer Efficacy : In another study focusing on structural analogs, compounds showed IC50 values indicating effective cytotoxicity against various cancer cell lines. The most potent derivatives were found to inhibit cell growth by more than 50% compared to control treatments .

Research Findings

Recent investigations into the biological activity of this compound reveal promising avenues for further research:

  • In vitro Studies : Laboratory tests demonstrate that this compound exhibits significant activity against specific cancer cell lines and shows promise in modulating inflammatory pathways through cannabinoid receptors.
  • Molecular Docking Studies : Computational analyses suggest that the compound may interact favorably with key proteins involved in cancer progression and inflammation, providing insights into its mechanism of action at a molecular level .

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H14ClN3O4/c1-27-19(26)14-7-2-3-8-15(14)21-18(25)17-16(24)9-10-23(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3,(H,21,25)

InChI Key

PIZFCQUWHOLAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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